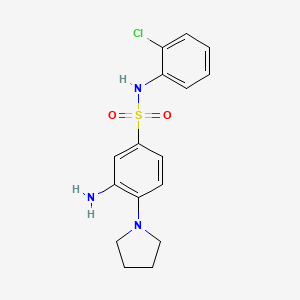

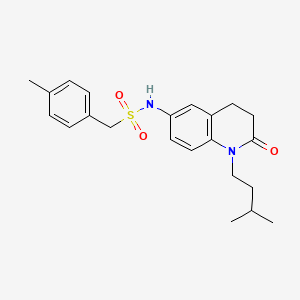

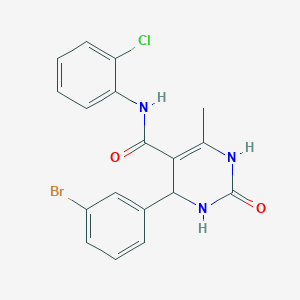

![molecular formula C18H14N2O4 B2669934 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide CAS No. 1207061-32-2](/img/structure/B2669934.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has explored the synthesis of novel acrylamide derivatives, particularly focusing on their anticancer and antioxidant activities. For instance, a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds showed dose-dependent inhibition of cell growth, with some demonstrating comparable IC50 values to the standard anticancer agent, cisplatin. Additionally, they exhibited significant antioxidant activity, suggesting a potential role in developing new therapeutic agents for cancer and other oxidative stress-related diseases (Gudipati, Anreddy, & Manda, 2011).

Material Science and Polymerization

Acrylamide derivatives have also found applications in material science, such as in the controlled radical polymerization of monomers containing amino acid moieties. For example, the homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method enabled the preparation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are desirable properties for various applications in material science (Mori, Sutoh, & Endo, 2005).

Chiral Separation Technologies

Another area of application is the development of chiral stationary phases (CSPs) for chromatography. Enantiopure acrylamide derivatives were synthesized and used to prepare new CSPs through radical polymerization and immobilization on porous silica gel. These CSPs demonstrated improved chromatographic performances and enantioselectivity in the separation of racemic compounds, indicating their potential utility in chiral separation technologies (Tian et al., 2010).

Antimicrobial Activities

Furthermore, research has investigated the synthesis of acrylamide derivatives for evaluating their antimicrobial activities. Compounds such as N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide and their derivatives have shown promising antibacterial activities, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-oxo-1,3-dihydroindol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(6-2-11-1-5-15-16(7-11)24-10-23-15)19-13-3-4-14-12(8-13)9-18(22)20-14/h1-8H,9-10H2,(H,19,21)(H,20,22)/b6-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOOCCFYPBGSEC-QHHAFSJGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

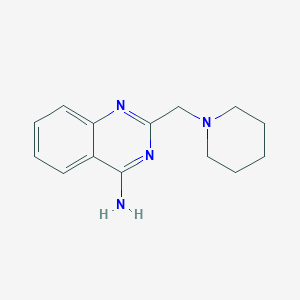

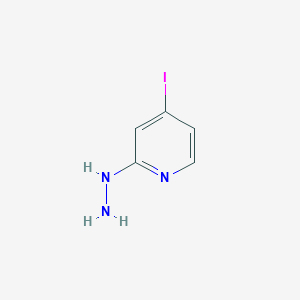

![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)

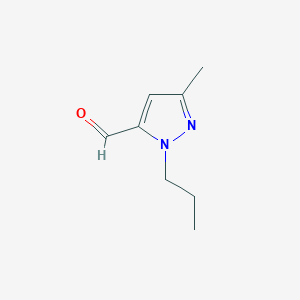

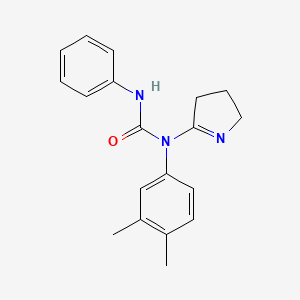

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)

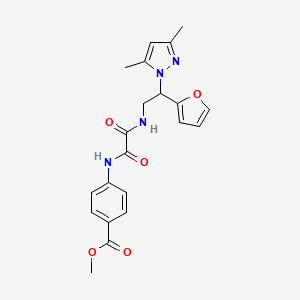

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)

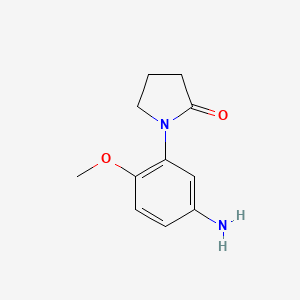

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)